molecular formula C25H23NO B11522870 3',3'-Dimethyl-1'-(prop-2-en-1-yl)-1',3'-dihydrospiro[benzo[f]chromene-3,2'-indole]

3',3'-Dimethyl-1'-(prop-2-en-1-yl)-1',3'-dihydrospiro[benzo[f]chromene-3,2'-indole]

Cat. No.: B11522870
M. Wt: 353.5 g/mol
InChI Key: NIJQTHFLABJBOY-UHFFFAOYSA-N
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Description

3’,3’-Dimethyl-1’-(prop-2-en-1-yl)-1’,3’-dihydrospiro[benzo[f]chromene-3,2’-indole]: is a complex heterocyclic compound. Let’s break down its name:

    3’,3’-Dimethyl: Refers to two methyl groups attached to the indole ring.

    1’-(prop-2-en-1-yl): Indicates a propenyl (allyl) group attached at position 1 of the indole ring.

    1’,3’-dihydrospiro[benzo[f]chromene-3,2’-indole]: Describes the fused spirocyclic system containing a chromene ring and an indole ring.

This compound’s aromatic nature and unique structure make it intriguing for scientific exploration.

Preparation Methods

Synthetic Routes:: While specific synthetic methods for this compound may vary, here’s a simplified approach:

    Fischer Indole Synthesis:

Industrial Production:: Industrial-scale production methods may involve modifications of the Fischer indole synthesis or other efficient routes.

Chemical Reactions Analysis

Reactions::

    Electrophilic Substitution: Due to its aromaticity, readily undergoes electrophilic substitution reactions.

    Oxidation/Reduction: Depending on the substituents, it can participate in redox reactions.

    Substitution: Alkyl or acyl groups can be substituted onto the indole ring.

Common Reagents and Conditions::

    Bromine/Chlorine: For electrophilic halogenation.

    Hydrogen Peroxide (H₂O₂): For oxidation.

    Lithium Aluminum Hydride (LiAlH₄): For reduction.

Major Products:: Products depend on the specific reaction conditions and substituents. Examples include halogenated derivatives, reduced forms, and substituted indoles.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of more complex molecules.

    Drug Discovery: Investigated for potential pharmaceutical applications.

Biology and Medicine:: Industry::

    Dyes and Pigments: Indole derivatives contribute to colorants.

    Agrochemicals: Used in pesticides and herbicides.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

While 3’,3’-Dimethyl-1’-(prop-2-en-1-yl)-1’,3’-dihydrospiro[benzo[f]chromene-3,2’-indole] is unique, it shares features with other indole derivatives such as tryptophan, LSD, and alkaloids.

Properties

Molecular Formula

C25H23NO

Molecular Weight

353.5 g/mol

IUPAC Name

3',3'-dimethyl-1'-prop-2-enylspiro[benzo[f]chromene-3,2'-indole]

InChI

InChI=1S/C25H23NO/c1-4-17-26-22-12-8-7-11-21(22)24(2,3)25(26)16-15-20-19-10-6-5-9-18(19)13-14-23(20)27-25/h4-16H,1,17H2,2-3H3

InChI Key

NIJQTHFLABJBOY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)CC=C)C

Origin of Product

United States

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